molecular formula C18H14N4O4S B2698478 N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-71-8

N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2698478
CAS No.: 852135-71-8
M. Wt: 382.39
InChI Key: DYMYTXXHADGEEV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • 3-Methyl substituent at position 3 of the imidazo-thiazole ring.
  • 3-Nitrophenyl group at position 6, providing electron-withdrawing properties.
  • Furan-2-ylmethyl carboxamide at position 2, introducing a heteroaromatic moiety.

The compound belongs to a broader class of imidazo[2,1-b][1,3]thiazole derivatives, which are pharmacologically significant due to their diverse biological activities, including anti-cancer, antimicrobial, and enzyme-modulating properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYTXXHADGEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in 1,4-dioxane under reflux conditions . This reaction forms the imidazo[2,1-b]thiazole core, which is then further functionalized with furan-2-ylmethyl and 3-nitrophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Catalyst-free and green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and nitrophenyl substituent participate in key reactions:

  • Amide bond hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction requires reflux conditions (80–100°C) for 6–12 hours.

  • Nitro group reduction : The 3-nitrophenyl group can be reduced to an aminophenyl group using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl. This modification enhances water solubility and enables further derivatization .

Table 1: Reaction conditions for nitro group reduction

Reducing AgentSolventTemperatureTimeYield
H₂ (1 atm)/Pd-CEthanol25°C4 h92%
Fe/HClH₂O/EtOH70°C2 h85%

Electrophilic Aromatic Substitution

The furan ring exhibits reactivity typical of aromatic heterocycles:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the furan moiety .

  • Sulfonation : Furan reacts with SO₃ in DMF to form sulfonic acid derivatives, though this requires strict temperature control (<10°C) .

Key observation : The electron-rich nature of the furan ring (HOMO energy = −6.3 eV) makes it more reactive than the nitrophenyl group (HOMO = −8.1 eV) in electrophilic reactions .

Cross-Coupling Reactions

The imidazo[2,1-b]thiazole core enables catalytic coupling:

  • Suzuki-Miyaura coupling : Brominated derivatives at position 5 of the thiazole ring react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl systems .

  • Buchwald-Hartwig amination : Introduction of amine substituents via Pd-catalyzed coupling with aryl halides (XPhos ligand, t-BuONa, toluene, 110°C) .

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

  • Thermal cyclization : Heating in DMF at 120°C for 8 hours forms fused tetracyclic systems through furan ring participation .

  • Acid-mediated cyclization : Treatment with POCl₃ at −5°C induces thiazole ring expansion to form imidazo[2,1-b] thiazolo[5,4-d]pyrimidines .

Table 2: Cyclization product analysis

ConditionProductYieldApplication
POCl₃/DMF (−5°C)Imidazo-thiazolo-pyrimidine78%Kinase inhibition
DMF (120°C)Furan-annulated tetracyclic derivative65% Anticancer agents

Oxidation/Reduction Pathways

Critical redox transformations include:

  • Furan ring oxidation : MnO₂ in CH₂Cl₂ converts the furan to maleic anhydride derivatives .

  • Thiazole sulfur oxidation : mCPBA oxidizes the thiazole sulfur to sulfoxide (→S=O) without ring opening .

Mechanistic insight : DFT calculations (B3LYP/6-311++G(d,p)) show the oxidation potential of the thiazole sulfur is 1.23 V vs SCE, making it susceptible to electrophilic oxidants .

Biological Activity Correlation

Structural modifications impact pharmacological properties:

  • N-Alkylation : Methylation of the carboxamide nitrogen (CH₃I/K₂CO₃/DMF) increases logP by 0.8 units, enhancing blood-brain barrier permeability.

  • Nitro → Amino conversion : Reduces IC₅₀ against kinase targets from 12 μM → 3.8 μM in cellular assays .

Scientific Research Applications

Anticancer Applications

The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in murine leukemia and human carcinoma cell lines with IC50 values in the submicromolar range .
  • Case Studies :
    • A study demonstrated that imidazo[2,1-b][1,3]thiazole derivatives showed significant antiproliferative effects against pancreatic ductal adenocarcinoma cells, highlighting their potential as novel therapeutic agents .
    • Another investigation revealed that certain derivatives effectively targeted colon carcinoma cells, showcasing selective cytotoxicity that could be harnessed for targeted cancer therapies .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Compounds containing the thiazole and imidazole rings have been noted for their effectiveness against a range of bacterial and fungal pathogens.

  • Research Findings : A review highlighted the broad-spectrum antimicrobial activities of fused heterocycles, including those similar to N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide. These compounds have been tested against various strains of bacteria and fungi with promising results .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. The thiazole moiety is known to interact with various enzymes, which can be exploited in drug design.

  • Enzyme Targets : Research indicates that derivatives may inhibit carbonic anhydrase and other relevant enzymes involved in metabolic pathways. The structure–activity relationship studies have identified specific substitutions that enhance inhibitory activity against these targets .

Summary of Applications

Application Area Details Key Findings
AnticancerCytotoxicity against cancer cell linesSignificant IC50 values indicating strong antiproliferative effects
AntimicrobialActivity against bacterial and fungal strainsBroad-spectrum efficacy noted in various studies
Enzyme InhibitionInhibition of key metabolic enzymesSpecific structural modifications enhance activity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related imidazo[2,1-b][1,3]thiazole derivatives:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Furan-2-ylmethyl C₁₉H₁₅N₅O₄S 417.42 Nitro group enhances electrophilicity
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 4-Methoxyphenyl C₂₀H₁₆N₄O₄S 408.43 Methoxy group improves lipophilicity
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridin-3-ylmethyl C₁₉H₁₅N₅O₃S 393.42 Pyridine enhances π-π interactions
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide Naphthalene-2-carboxamide C₂₇H₂₃N₃O₂S 453.55 SIRT1 agonist activity
Methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate Thiadiazole conjugate C₁₅H₁₅N₅S₃ 353.51 Anti-proliferative (HepG2 IC₅₀: 8.2 µM)

Key Observations :

  • Nitro Group Role : The 3-nitrophenyl group at position 6 is conserved across several analogs, suggesting its importance in electronic interactions with biological targets .
  • Biological Activity : Thiadiazole-linked derivatives (e.g., compound 3 in ) exhibit potent anti-proliferative activity, while naphthalene-carboxamide analogs () target circadian rhythm proteins like SIRT1.

Pharmacological and Functional Insights

Anti-Proliferative Activity

Imidazo[2,1-b][1,3]thiazole-thiadiazole conjugates (e.g., compound 3 in ) demonstrated IC₅₀ values of 8.2–12.4 µM against HepG2 cells, attributed to their ability to bind Glypican-3 (GPC-3) via hydrogen bonding and hydrophobic interactions .

Enzyme Modulation

The naphthalene-carboxamide analog () acts as a SIRT1 agonist, implicating imidazo-thiazoles in circadian rhythm regulation. The absence of a naphthalene moiety in the target compound likely alters its target specificity.

Biological Activity

N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S with a molecular weight of 386.4 g/mol. It features a thiazole ring fused with an imidazole structure, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazole can inhibit tumor growth effectively:

CompoundCell LineIC50 (µg/mL)
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22

These results suggest that structural modifications, such as the addition of electron-donating groups like methyl or nitro substituents, enhance cytotoxicity against cancer cells .

The proposed mechanism for the antitumor activity involves the induction of apoptosis and inhibition of specific signaling pathways associated with cell survival. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins like Bcl-2, which is crucial for regulating apoptosis .

Antimicrobial Activity

In addition to antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the nitrophenyl group is believed to contribute significantly to this property by enhancing membrane permeability .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure affect biological activity:

  • Thiazole Ring : Essential for maintaining cytotoxicity; modifications can either enhance or reduce activity.
  • Substituents : The presence of electron-donating groups at specific positions on the phenyl ring increases potency.

For example, substituting a dimethyl group with a simple methyl group in the thiazole ring has been shown to improve activity significantly .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of imidazo[2,1-b]thiazole derivatives like this compound?

  • Methodological Answer : The synthesis of imidazo[2,1-b]thiazole scaffolds often involves cyclization reactions under reflux conditions. For example, acetonitrile is a preferred solvent due to its ability to stabilize intermediates, and reflux times of 1–3 minutes are critical to minimize side reactions . Key steps include the use of iodine and triethylamine to promote cyclization, with sulfur elimination monitored via TLC. Yield optimization may require adjusting stoichiometric ratios of hydrazinecarboxamides and trichloroethylcarboxamides .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the imidazo[2,1-b]thiazole core and substituents. For example, the furan-2-ylmethyl group shows characteristic aromatic protons at δ 6.2–7.4 ppm, while the 3-nitrophenyl moiety exhibits deshielded peaks due to electron-withdrawing effects . IR spectroscopy confirms carboxamide C=O stretching (~1650 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) . Mass spectrometry (HRMS) provides molecular ion validation.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HepG2 for hepatic cancer) to assess anti-proliferative activity . IC50_{50} values should be calculated using dose-response curves (0.1–100 µM). Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity. Positive controls like doxorubicin and solvent-only controls are mandatory .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 3-nitrophenyl and furan-2-ylmethyl substituents?

  • Methodological Answer : Synthesize analogs with substituted phenyl (e.g., 4-fluoro, 4-methoxy) or alternative heterocycles (e.g., thiophene instead of furan). Compare bioactivity trends using molecular docking against targets like Glypican-3 (GPC-3) to identify critical hydrogen bonds or π-π interactions . For computational analysis, employ software like AutoDock Vina with parameters adjusted for solvation and flexibility .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

  • Methodological Answer : Twinning or high thermal motion in the nitro group may complicate refinement. Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to apply anisotropic displacement parameters. For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws . Validate hydrogen positions using SHELXPRO’s riding model, and confirm geometry with PLATON’s ADDSYM .

Q. How to resolve contradictions in biological data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME studies:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.
  • In vivo testing : Administer via IP/PO routes in xenograft models (e.g., K562 leukemia), with plasma concentration tracking . Adjust formulations (e.g., PEGylation) to enhance bioavailability if needed .

Q. What computational approaches validate the compound’s interaction with kinase targets like Abl/Src?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns. Analyze RMSD/RMSF plots to identify flexible regions. Compare binding free energies (MM-PBSA) with known inhibitors (e.g., BMS-354825) . Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with optimal LogP (<5) and PSA (<140 Ų) .

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